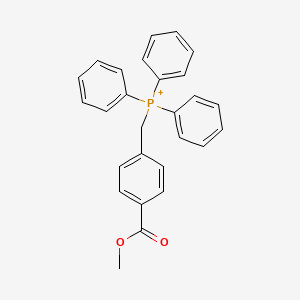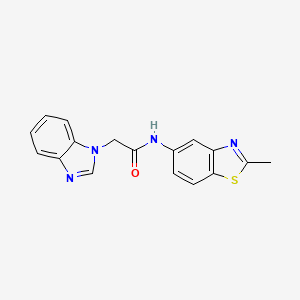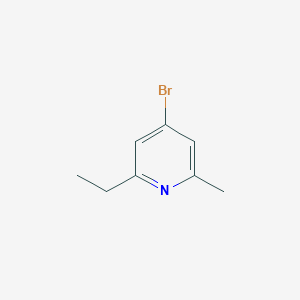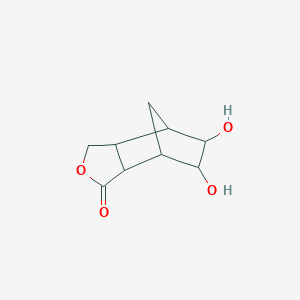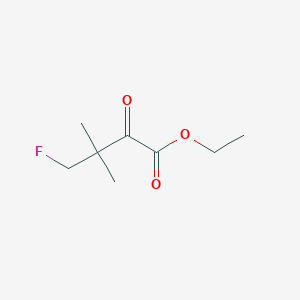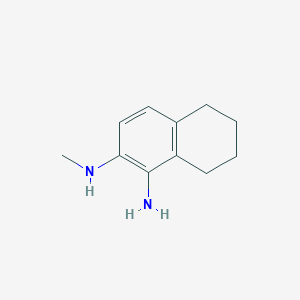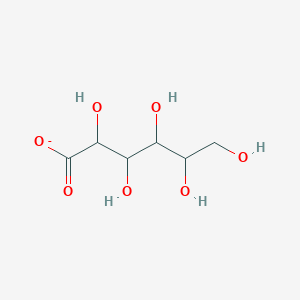
2,3,4,5,6-pentahydroxyhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
gluconate . It is a natural product with the IUPAC name 2,3,4,5,6-pentahydroxyhexanoate . Gluconate is a derivative of glucose and is commonly found in various biological systems. It is widely used in the food and pharmaceutical industries due to its chelating properties and its role as a source of essential minerals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gluconate can be synthesized through the oxidation of glucose. The most common method involves the use of glucose oxidase, an enzyme that catalyzes the oxidation of glucose to gluconic acid, which is then neutralized to form gluconate . The reaction conditions typically include a pH range of 5.5 to 6.5 and a temperature range of 30°C to 40°C.
Industrial Production Methods
In industrial settings, gluconate is produced through fermentation processes using microorganisms such as Aspergillus niger or Gluconobacter oxydans. These microorganisms oxidize glucose to gluconic acid, which is subsequently converted to gluconate through neutralization with a base such as sodium hydroxide .
Analyse Chemischer Reaktionen
Types of Reactions
Gluconate undergoes various chemical reactions, including:
Oxidation: Gluconate can be further oxidized to form glucarate.
Reduction: It can be reduced to form glucose.
Substitution: Gluconate can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under acidic or basic conditions.
Major Products
Oxidation: Glucarate
Reduction: Glucose
Substitution: Various esters and ethers depending on the substituent.
Wissenschaftliche Forschungsanwendungen
Gluconate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions, which is useful in various analytical and synthetic procedures.
Biology: Gluconate is used in cell culture media as a carbon source and in metabolic studies.
Medicine: It is used in pharmaceutical formulations as a stabilizer and to enhance the bioavailability of minerals such as calcium and iron.
Industry: Gluconate is used in cleaning products, water treatment, and as a food additive to improve texture and stability
Wirkmechanismus
Gluconate exerts its effects primarily through its chelating properties. It binds to metal ions, forming stable complexes that prevent the precipitation of metal hydroxides. This property is particularly useful in preventing scale formation in water treatment and enhancing the bioavailability of minerals in pharmaceutical formulations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glucose: The precursor of gluconate, used as an energy source in biological systems.
Glucarate: An oxidation product of gluconate, used in various chemical applications.
Glucono-δ-lactone: A cyclic ester of gluconic acid, used as a food additive and in pharmaceuticals
Uniqueness
Gluconate is unique due to its strong chelating properties and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications where metal ion stabilization is required, such as in pharmaceuticals and water treatment .
Eigenschaften
Molekularformel |
C6H11O7- |
|---|---|
Molekulargewicht |
195.15 g/mol |
IUPAC-Name |
2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1 |
InChI-Schlüssel |
RGHNJXZEOKUKBD-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylfurano[2,3-c]pyridine-7-carboxylic acid](/img/structure/B8456092.png)
![1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(1,3-oxazol-2-YL)pyridin-1-ium perchlorate](/img/structure/B8456100.png)
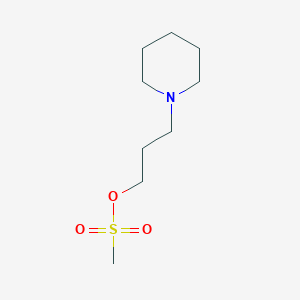
![2-[4-(5-Bromo-1-oxo-isoindolin-2-yl)pyrazol-1-yl]acetonitrile](/img/structure/B8456107.png)
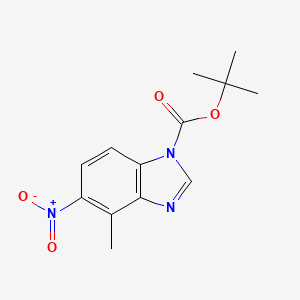
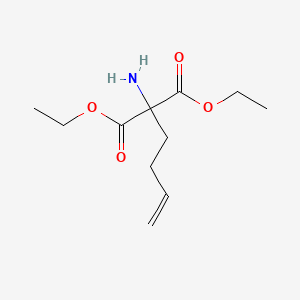
![3-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B8456120.png)
